(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQKFNHKPXOJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as benzothiophene derivatives have been found to bind with high affinity to multiple receptors.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological responses.
Biological Activity
(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with an amino group and a benzo[b]thiophene moiety. Its structure is pivotal for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as PI3K/AKT and MAPK .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential activity in neurodegenerative diseases. In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially through the modulation of glutamate receptors .
Antimicrobial Activity
Some studies have reported antimicrobial effects for compounds containing the benzo[b]thiophene structure. These compounds have shown activity against a range of bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Studies
- Anticancer Study : A study evaluated the efficacy of a benzo[b]thiophene derivative in inhibiting the growth of breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
- Neuroprotection : In a model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation in neuronal cultures .
- Antimicrobial Testing : A series of benzo[b]thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including GABA and NMDA receptors, which may explain their neuroprotective effects.
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer cell proliferation and survival pathways is another proposed mechanism.
- Oxidative Stress Reduction : Compounds that reduce oxidative stress can mitigate cellular damage in both cancerous and neuronal cells.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a) Benzo[b]thiophene vs. Thiophene Derivatives
- The lack of a fused benzene ring also lowers molecular weight (MW: ~264 g/mol estimated) compared to the target compound (MW: ~286 g/mol estimated) .
- 3-(4-Chlorophenyl)benzo[b]thiophen-2-ylmethanone (): This analog lacks the pyrrolidine group but retains the benzo[b]thiophene core. Its melting point (89–91°C) is lower than typical pyrrolidine-containing derivatives, suggesting reduced crystallinity due to the absence of hydrogen-bonding substituents .
b) Pyrrolidine Substitution Patterns
- (Benzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone (): The absence of the 3-amino group on pyrrolidine eliminates a key hydrogen-bond donor. This likely reduces binding affinity in enzymatic assays compared to the target compound .
- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (): A hydroxyl group replaces the amino group, altering electronic properties (e.g., pKa) and steric bulk. The methyl-thiophene substituent further modifies lipophilicity, which may influence pharmacokinetics .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Not Reported | 3-Aminopyrrolidine, Benzo[b]thiophene | ~286 |
| (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone HCl | Not Reported | 3-Aminopyrrolidine, Thiophene | ~264 |
| 3-(4-Chlorophenyl)benzo[b]thiophen-2-ylmethanone | 89–91 | Chlorophenyl, Benzo[b]thiophene | 348 |
| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | Not Reported | 3-Hydroxypyrrolidine, Methylthiophene | ~251 |
Key Differentiators and Implications
- Hydrogen-Bonding Capacity: The 3-amino group distinguishes the target compound from hydroxyl- or unsubstituted pyrrolidine analogs, enabling stronger interactions with acidic residues in binding pockets .
- Synthetic Flexibility : The modular synthesis of benzo[b]thiophene derivatives () allows for rapid diversification, positioning the target compound as a versatile intermediate in drug discovery .
Preparation Methods
Preparation via Acylation of 3-Aminopyrrolidine Derivatives with Benzo[b]thiophene-2-carbonyl Chloride
One common approach involves acylating a 3-aminopyrrolidine derivative with benzo[b]thiophene-2-carbonyl chloride or an equivalent activated benzo[b]thiophene-2-carboxylic acid derivative.
- The benzo[b]thiophene-2-carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- The 3-aminopyrrolidine (or its protected form) is dissolved in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
- The acid chloride is added dropwise at low temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize the generated HCl.
- The reaction mixture is stirred at room temperature for several hours.
- Workup involves aqueous washes, drying, and purification by chromatography or crystallization.
This method yields the desired amide bond linking the benzo[b]thiophene moiety to the 3-aminopyrrolidine nitrogen.
- Straightforward and widely used in amide bond formation.
- Good yields and purity achievable.
- Requires careful handling of acid chlorides.
- Possible side reactions with unprotected amines.
Use of Coupling Reagents for Amide Bond Formation
An alternative to acid chlorides is the use of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the benzo[b]thiophene-2-carboxylic acid directly.
- Benzo[b]thiophene-2-carboxylic acid is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
- Coupling reagent (e.g., HATU) and base (e.g., diisopropylethylamine) are added.
- 3-Aminopyrrolidine or its protected derivative is introduced.
- The reaction proceeds at room temperature or slightly elevated temperatures for 12–24 hours.
- The product is isolated by extraction and purified.
This method avoids the need for acid chlorides and can be more convenient and safer.
Protection and Deprotection Strategies for the Aminopyrrolidine Moiety
Given the presence of multiple reactive sites on pyrrolidine, protection of the amino group is often employed to avoid side reactions.
- Use of tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen.
- Synthesis of tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate has been reported, involving mesylation followed by catalytic hydrogenation to introduce amino groups selectively.
- After amide bond formation, the Boc group is removed using trifluoroacetic acid (TFA) under mild conditions to yield the free amine.
This strategy improves selectivity and yield of the final product.
Parallel and Combinatorial Synthesis Approaches
Recent advances in combinatorial chemistry have enabled the generation of large libraries of compounds including derivatives of (3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone using automated parallel synthesis.
Key findings from validation studies:
| Method | Conditions | Success Rate (%) | Average Yield (%) |
|---|---|---|---|
| A (Acylation – Deprotection – Acylation) | HATU, i-Pr2NEt, DMSO, rt, 16 h; CF3COOH, i-Pr3SiH, H2O, rt, 6 h | 77 | 44 |
| D (Acylation – Arylation – Deprotection – Acylation) | i-Pr2NEt, NMP, 100°C, 16 h; HATU, i-Pr2NEt, DMSO, rt, 16 h | 81 | 38 |
| E (Acylation – Copper-catalyzed azide-alkyne click reaction) | HATU, i-Pr2NEt, DMF, rt, 16 h; i-Pr2NEt, Cu(OAc)2, 80°C, 16 h | 80 | 51 |
These methods demonstrate robust synthetic routes with high success rates and moderate to good yields, suitable for the preparation of complex amide-linked compounds.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Acylation | Conversion of benzo[b]thiophene acid to acid chloride, reaction with 3-aminopyrrolidine | Thionyl chloride, triethylamine, DCM | Straightforward, high purity | Handling acid chlorides, side reactions |
| Coupling Reagent-Mediated Amide Formation | Direct coupling of acid and amine using HATU or EDCI | HATU, DIPEA, DMF/DMSO | Safer, avoids acid chlorides, good yields | Cost of coupling reagents |
| Protection/Deprotection Strategy | Boc protection of amine, acylation, deprotection | Boc2O, TFA | Improved selectivity and yield | Additional steps |
| Parallel Synthesis Approaches | Automated multi-step synthesis | Various coupling reagents and conditions | High throughput, validated success | Requires specialized equipment |
Research Findings and Notes
- The preparation of this compound involves careful selection of reaction conditions to optimize yields and purity.
- Protection of the pyrrolidine amine is often necessary to prevent side reactions.
- Coupling reagents such as HATU have been validated in parallel synthesis, providing efficient access to the compound.
- Acid chloride methods remain classical and effective but require careful handling.
- Recent patent literature confirms the use of these methods in the synthesis of related benzo[b]thiophene derivatives.
- The yields reported in validation studies range from moderate to good (30–50%), with success rates above 75% in optimized protocols.
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm connectivity. For example, benzo[b]thiophene protons resonate downfield (δ 7.2–8.0 ppm), while the 3-aminopyrrolidine moiety shows distinct NH2 signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ expected m/z ~301.1).
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.21 Å, S-C bond ~1.71 Å) .
How can researchers resolve contradictions between experimental data (e.g., NMR vs. computational predictions)?
Q. Advanced
- Data Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*). Discrepancies may arise from solvent effects or dynamic processes .
- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC correlations between the ketone carbonyl and adjacent aromatic protons confirm connectivity .
- Crystallographic Cross-Check : Use X-ray data to validate bond assignments conflicting with spectroscopic interpretations .
What computational approaches are used to model the compound’s electronic properties and interactions?
Q. Advanced
- QM/MM and MD Simulations : Study temperature-dependent electronic behavior (e.g., charge transfer in benzo[b]thiophene) as applied to structurally similar methanones .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by analyzing the 3-aminopyrrolidine group’s hydrogen-bonding potential.
- DFT Calculations : Optimize ground-state geometries and predict UV-Vis absorption spectra for photochemical applications .
How can structural modifications enhance bioactivity, and what experimental designs validate these changes?
Q. Advanced
- SAR Studies : Synthesize derivatives with variations in:
- Benzo[b]thiophene : Introduce electron-withdrawing groups (e.g., Cl, NO2) to modulate aromatic π-stacking.
- 3-Aminopyrrolidine : Replace NH2 with bulkier substituents to alter steric interactions.
- Validation : Perform in vitro assays (e.g., enzyme inhibition) and correlate activity with structural data (XRD, NMR) . For conflicting results, use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
What challenges arise in crystallizing this compound, and how are they addressed?
Q. Advanced
- Challenges : Poor crystal growth due to conformational flexibility of the pyrrolidine ring or solvent inclusion.
- Solutions :
How do reaction mechanisms differ when modifying the benzo[b]thiophene vs. pyrrolidine moieties?
Q. Advanced
- Benzo[b]thiophene : Electrophilic substitutions (e.g., bromination) occur at the 5-position due to aromatic directing effects. Rh(III)-catalyzed C-H activation favors alkenylation at the 3-position .
- 3-Aminopyrrolidine : The amine group participates in nucleophilic reactions (e.g., acylation), requiring pH control (pH 7–9) to avoid side reactions like over-alkylation . Mechanistic studies use kinetic isotope effects (KIEs) and intermediate trapping (e.g., TEMPO for radical pathways).
What strategies mitigate degradation during storage or experimental use?
Q. Basic
- Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the thiophene ring or amine group.
- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ketone moiety. Monitor stability via periodic HPLC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
